molecular formula C17H26ClNO4 B4018537 1-methyl-2-(1-piperidinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride

1-methyl-2-(1-piperidinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride

Cat. No. B4018537
M. Wt: 343.8 g/mol
InChI Key: WDKJEIINRGFNCW-UHFFFAOYSA-N
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Description

1-methyl-2-(1-piperidinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride is a chemical compound with a complex structure. It is related to several other compounds studied for their potential applications in various fields, including medical imaging and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to 1-methyl-2-(1-piperidinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride often involves multi-step chemical reactions. For instance, Matarrese et al. (2000) described a four-step synthesis starting from ethyl-4-pyridyl acetate for a related compound (Matarrese et al., 2000). Similarly, Kotzamani et al. (1994) synthesized a related piperidine derivative through an annelation process involving methylamine and ketone (Kotzamani, H. K. et al., 1994).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by X-ray diffraction analysis. For instance, Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of hydroxy derivatives of hydropyridine, which share structural features with 1-methyl-2-(1-piperidinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride (Kuleshova, L. et al., 2000).

Chemical Reactions and Properties

Compounds similar to 1-methyl-2-(1-piperidinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride often participate in various chemical reactions. For example, Norén (2021) evaluated a new protecting group, 2-(piperidine-1-yl)-ethyl (PIP), for phenols, which is relevant to the chemical properties of similar compounds (Norén, R., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and boiling point, are critical for their practical applications. However, specific details on the physical properties of 1-methyl-2-(1-piperidinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride are not readily available in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group analysis, are important for understanding the applications of these compounds. For instance, Thomasberger et al. (1999) detailed the impurity profile of a related compound, emphasizing the importance of understanding the chemical properties for pharmaceutical applications (Thomasberger, A. et al., 1999).

properties

IUPAC Name

1-piperidin-1-ylpropan-2-yl 2-(4-methoxyphenoxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.ClH/c1-14(12-18-10-4-3-5-11-18)22-17(19)13-21-16-8-6-15(20-2)7-9-16;/h6-9,14H,3-5,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKJEIINRGFNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)OC(=O)COC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidin-1-ylpropan-2-yl 2-(4-methoxyphenoxy)acetate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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